molecular formula C9H5BrClF3O2 B12857634 2-Chloro-4-(trifluoromethoxy)phenacyl bromide

2-Chloro-4-(trifluoromethoxy)phenacyl bromide

Cat. No.: B12857634
M. Wt: 317.48 g/mol
InChI Key: FQPIHAGCAAQVOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone. This reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenacyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethoxy group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethoxy)phenacyl bromide stands out due to its unique combination of a chloro and trifluoromethoxy group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2

InChI Key

FQPIHAGCAAQVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr

Origin of Product

United States

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